molecular formula C13H14FN3O2 B8474792 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B8474792
M. Wt: 263.27 g/mol
InChI Key: SBQCIYOTTRTMIF-UHFFFAOYSA-N
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Patent
US05635510

Procedure details

Combine 8-benzyl-1-(4-fluoro-phenyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione (10 mmol) and 1,2-dichloroethane (70 mL). Cool using an ice bath. Add in dropwise fashion, 1-chloroethyl chloroformate (48.6 mmol). Warm to ambient temperature and maintain for 1 h. Extract using saturated NaHCO3 (120 mL). Extract the aqueous phase using dichloromethane (120 mL). Combine the organic layers, extract with saturated NaCl, dry over Na2SO4, filter, and concentrate in vacuo to obtain a residue. Add anhydrous methanol (70 mL) and heat at reflux for 1 h. Concentrate in vacuo to obtain a residue and purify to obtain the title compound.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
48.6 mmol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:26][CH2:25][C:11]2([N:15]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:14](=[O:23])[NH:13][C:12]2=[O:24])[CH2:10][CH2:9]1)C1C=CC=CC=1.ClCCCl.ClC(OC(Cl)C)=O>CO>[F:22][C:19]1[CH:20]=[CH:21][C:16]([N:15]2[C:11]3([CH2:10][CH2:9][NH:8][CH2:26][CH2:25]3)[C:12](=[O:24])[NH:13][C:14]2=[O:23])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(C(NC(N2C2=CC=C(C=C2)F)=O)=O)CC1
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
48.6 mmol
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
TEMPERATURE
Type
TEMPERATURE
Details
maintain for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Extract
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
Combine the organic layers, extract with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
purify

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(NC(C12CCNCC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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